1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE
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Overview
Description
1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine-2-carbonyl precursor, followed by the formation of the azetidine-3-carboxamide core. The final step involves the coupling of the pyrazine-2-carbonyl group with the azetidine-3-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for its biological activity.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Chemistry: Utilization in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of pyrazine and azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(pyrazine-2-carbonyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-14(19-15-11-3-1-2-4-12(11)20-24-15)10-8-21(9-10)16(23)13-7-17-5-6-18-13/h5-7,10H,1-4,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPROYHWNOHBXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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